A Senior Application Scientist's Guide to N-Boc-N-bis(PEG1-OH): Properties, Synthesis, and Core Applications
A Senior Application Scientist's Guide to N-Boc-N-bis(PEG1-OH): Properties, Synthesis, and Core Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the demand for versatile, well-characterized chemical building blocks is paramount. N-Boc-N-bis(PEG1-OH), more formally known as tert-butyl bis(2-hydroxyethyl)carbamate , represents a cornerstone intermediate with significant utility.[1] Its structure, featuring a stable tert-butyloxycarbonyl (Boc) protected secondary amine and two terminal primary hydroxyl groups, provides a unique trifunctional platform.[2][3][4] The Boc group offers robust protection under a wide array of reaction conditions, yet it is easily removed under mild acidic conditions to reveal a reactive secondary amine.[4][5] Simultaneously, the two hydroxyl moieties serve as key handles for further chemical elaboration.[2][5]
This combination of a cleavable protecting group and dual reactive sites makes N-Boc-diethanolamine an invaluable precursor for constructing complex molecular architectures, particularly as a branched linker in novel therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][7][8] The short polyethylene glycol (PEG)-like nature of the hydroxyethyl arms also imparts favorable solubility characteristics to the parent molecule and its derivatives.[2][3][4] This guide provides an in-depth exploration of its physicochemical properties, a field-tested synthesis protocol, and a detailed look into its primary applications.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is critical for its effective application in synthesis and formulation. N-Boc-N-bis(PEG1-OH) is typically a colorless to light yellow, viscous liquid or oil at room temperature.[3][4][5] Its hydrophilic nature, conferred by the two hydroxyl groups, enhances water solubility.[2][4] Key properties are summarized below.
Table 1: Physicochemical Properties of N-Boc-N-bis(PEG1-OH)
| Property | Value | Source(s) |
| Systematic Name | tert-Butyl bis(2-hydroxyethyl)carbamate | [3][8] |
| Common Synonyms | N-Boc-diethanolamine, Boc-diethanolamine | [3][8] |
| CAS Number | 103898-11-9 | [3][4] |
| Molecular Formula | C₉H₁₉NO₄ | [3] |
| Molecular Weight | 205.25 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or oil | [3][4] |
| Density | ~1.085 g/mL at 20 °C | [3] |
| Boiling Point | 324.2 ± 35.0 °C (Predicted) | [3][4] |
| Refractive Index | ~1.461 (n20/D) | [3] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |
Synthesis and Purification: A Validated Protocol
The synthesis of N-Boc-N-bis(PEG1-OH) is a robust and high-yielding procedure centered on the chemoselective protection of the secondary amine of diethanolamine using di-tert-butyl dicarbonate (Boc₂O).[1][5] The nucleophilicity of the amine is significantly greater than that of the hydroxyl groups, allowing for a highly selective reaction that avoids O-acylation.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of diethanolamine attacks one of the electrophilic carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide group, which is subsequently protonated to form tert-butanol and CO₂, or forms a tert-butyl carbonate salt that decomposes. The reaction is typically performed in a suitable solvent and can be carried out with or without a base.[1][9]
Caption: Figure 1: Reaction scheme for the synthesis of N-Boc-diethanolamine.
Step-by-Step Experimental Protocol
This protocol is designed for reproducibility and high yield.
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethanolamine (1.0 equivalent).
-
Solvent Addition: Dissolve the diethanolamine in a suitable aprotic solvent, such as acetonitrile or dichloromethane (DCM), at a concentration of approximately 0.5-1.0 M.[4]
-
Reagent Preparation: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 equivalents) in the same solvent.
-
Reaction Execution: While stirring the diethanolamine solution at room temperature, add the Boc₂O solution dropwise over 30-60 minutes.
-
Causality Insight: A slow, dropwise addition is crucial to control the exotherm of the reaction and to prevent the formation of side products. Although a base is not strictly necessary, its absence ensures high chemoselectivity for N-protection.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3 to 16 hours.[4][10] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting diethanolamine spot is fully consumed.
-
Work-up and Isolation:
-
Purification (Optional): If higher purity is required, the crude oil can be purified by silica gel column chromatography.
-
Expertise Insight: A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The product will elute as the polarity increases.
-
Core Application: A Foundational Linker in PROTAC and ADC Development
The unique bifunctional nature of N-Boc-N-bis(PEG1-OH) makes it an exceptionally valuable building block in the synthesis of bifunctional molecules, most notably PROTACs and ADCs.[7][8]
Role as a PROTAC Linker Precursor
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker's length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy.
N-Boc-N-bis(PEG1-OH) serves as a versatile starting point for constructing these linkers. The two hydroxyl groups provide symmetric or asymmetric attachment points for elongating the linker chain or for direct conjugation to the two ligands.
Caption: Figure 2: Workflow for incorporating N-Boc-diethanolamine into a PROTAC.
Workflow Causality:
-
Selective Functionalization: The process begins with the selective modification of one of the two hydroxyl groups. This can be achieved through various methods, such as monotosylation followed by displacement, to introduce a chemical handle for the first conjugation step. This step is critical for building the linker in a controlled, stepwise manner.
-
Ligand Conjugation: The E3 ligase ligand is then attached to this newly introduced functional group.
-
Second Arm Elaboration: The remaining hydroxyl group is then activated or modified. This allows for the attachment of the second ligand, which targets the protein of interest.
-
Boc Deprotection: Finally, the Boc protecting group can be removed using acidic conditions (e.g., trifluoroacetic acid in DCM) if a free secondary amine is desired in the final linker structure, which can influence the linker's conformation and solubility.[5]
This modular approach allows for the systematic variation of the linker length and composition, enabling the optimization of the PROTAC's ternary complex formation and subsequent degradation activity.[11]
Application in Antibody-Drug Conjugates (ADCs)
In a similar fashion, N-Boc-N-bis(PEG1-OH) is used as a branched or cleavable linker component in ADCs.[7][8] The linker in an ADC connects a potent cytotoxic payload to a monoclonal antibody. The properties of the linker are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. The hydroxyl groups of N-Boc-diethanolamine can be used to attach the drug payload and the moiety that connects to the antibody, creating a branched linker architecture that can influence the drug-to-antibody ratio (DAR) and overall efficacy.
Analytical Characterization
Validation of the structure and purity of N-Boc-N-bis(PEG1-OH) is essential. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum provides a clear signature for the molecule. Key expected signals include a singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl (Boc) group, and two triplets corresponding to the methylene groups (-N-CH₂- and -CH₂-OH) of the hydroxyethyl chains.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the quaternary carbon and methyl carbons of the Boc group, as well as the methylene carbons of the hydroxyethyl arms and the carbonyl carbon of the carbamate.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will confirm the molecular weight of the compound (205.25 g/mol ), typically by observing the [M+H]⁺ or [M+Na]⁺ adducts.
Conclusion and Future Outlook
N-Boc-N-bis(PEG1-OH), or N-Boc-diethanolamine, is a deceptively simple yet powerful molecule. Its value lies in its trifunctional nature: a readily cleavable amine protecting group and two versatile hydroxyl handles. This structure has established it as a fundamental building block in the synthesis of complex therapeutic agents, especially as a linker precursor in the rapidly evolving fields of targeted protein degradation and antibody-drug conjugates. As the demand for more sophisticated and precisely engineered therapeutics grows, the utility of such well-characterized, versatile intermediates will only increase, making a thorough understanding of their properties and synthesis essential for researchers in the field.
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Demont, M., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 64(23), 17294–17313. [Link]
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